molecular formula C8H16ClN B13576110 rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride

Cat. No.: B13576110
M. Wt: 161.67 g/mol
InChI Key: LTSKUZAFABOPLZ-ARIDFIBWSA-N
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Description

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride is a bicyclic amine compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its bicyclo[3.2.1]octane framework, which provides a rigid and well-defined three-dimensional shape. The hydrochloride salt form enhances its solubility in water, making it easier to handle in laboratory settings.

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c9-8-5-6-2-1-3-7(8)4-6;/h6-8H,1-5,9H2;1H/t6-,7+,8-;/m1./s1

InChI Key

LTSKUZAFABOPLZ-ARIDFIBWSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)[C@@H](C2)N.Cl

Canonical SMILES

C1CC2CC(C1)C(C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride typically involves the following steps:

    Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[3.2.1]octane structure.

    Introduction of the amine group: The amine group can be introduced through various methods, such as reductive amination or nucleophilic substitution.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride
  • rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol hydrochloride

Uniqueness

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride is a bicyclic amine compound that has attracted attention for its unique structural features and potential biological activities. This compound is characterized by a bicyclo[3.2.1]octane framework, which contributes to its distinct chemical properties and reactivity.

  • Molecular Formula : C₈H₁₄ClN
  • Molecular Weight : 157.66 g/mol
  • LogP : 1.56
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 2

Preparation Methods

The synthesis of this compound typically involves:

  • Formation of the Bicyclic Framework : Achieved through Diels-Alder reactions or cycloaddition.
  • Introduction of the Amine Group : Via reductive amination.
  • Hydrochloride Formation : Treatment with hydrochloric acid to obtain the hydrochloride salt.

Biological Activity

The biological activity of this compound is under investigation across various fields, including pharmacology and medicinal chemistry.

The compound's mechanism of action involves interaction with specific molecular targets such as receptors or enzymes, which modulate their activity and trigger downstream signaling pathways. The exact targets are still being elucidated through ongoing research.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

  • Antiviral Activity : Preliminary investigations suggest that derivatives of bicyclic amines exhibit antiviral properties, potentially inhibiting viral replication mechanisms similar to those observed in benzisothiazolone derivatives .
  • Antibiofilm Properties : Research indicates that certain bicyclic compounds may serve as effective antibiofilm agents against various pathogens, enhancing their potential in treating infections .

Case Studies

  • Antiviral Studies : A study highlighted the effectiveness of benzisothiazolone derivatives in inhibiting reverse transcriptase activity, suggesting a similar pathway might be explored with this compound or its analogs .
  • Biofilm Inhibition : Another investigation revealed that related compounds significantly reduced biofilm production in vitro, indicating potential applications in treating dermatophyte infections .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential antiviral and antibiofilm activity
rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diol hydrochloride-Antiviral properties
rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride-Neuroprotective effects

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